REACTION_CXSMILES
|
[CH:1]1([C:4](=[N:6][OH:7])[NH2:5])[CH2:3][CH2:2]1.[C:8]1(C)C=CC=C[CH:9]=1.C([C:17]([CH2:24]C)([C:21]([O-:23])=[O:22])C([O-])=O)C>C(O)C.O>[CH2:8]([O:23][C:21](=[O:22])[CH2:17][C:24]1[O:7][N:6]=[C:4]([CH:1]2[CH2:3][CH2:2]2)[N:5]=1)[CH3:9] |f:3.4|
|
Name
|
|
Quantity
|
5.39 kg
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(N)=NO
|
Name
|
|
Quantity
|
54 L
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
24.5 kg
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)[O-])(C(=O)[O-])CC
|
Name
|
ethanol water
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O.O
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The stirred reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at gentle reflux for 21 h
|
Duration
|
21 h
|
Type
|
TEMPERATURE
|
Details
|
to maintain a high reflux temperature (i.e 105°-110° C.)
|
Type
|
WASH
|
Details
|
washed with 25% saturated brine (3×5 l)
|
Type
|
CUSTOM
|
Details
|
the toluene removed under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
CUSTOM
|
Details
|
a) recovered diethylmalonate b.p. 60°-70° C. at 2 mbar
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC(CC1=NC(=NO1)C1CC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |